molecular formula C26H22O7 B2642554 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610753-18-9

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2642554
CAS No.: 610753-18-9
M. Wt: 446.455
InChI Key: PNXWFPYPAHFNFC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Scientific Research Applications

Anaerobic O-demethylations by Sporomusa ovata

Research demonstrates the broad O-methyl ether cleavage capacity of 3,4-dimethoxybenzoate-induced enzymes in Sporomusa ovata, highlighting a potential pathway for the anaerobic degradation of similar compounds under specific environmental conditions (Stupperich, Konle, & Eckerskorn, 1996).

Synthesis and Structure of Pyrazole Ligands

The reaction of related 4-oxo-4H-chromones with N-methylhydrazine forms highly substituted pyrazoles, used as ligands in platinum(II) and palladium(II) complexes. This synthesis showcases the compound's potential in forming complex structures with metal ions, indicating its relevance in materials science and catalysis (Budzisz, Małecka, & Nawrot, 2004).

Novel 3-Methoxyphenyl Chromenone Crown Ethers

A study on the synthesis of chromenone crown ethers from dihydroxy-2H-chromenones explores their potential applications in forming complexes with sodium and potassium ions, revealing insights into their use in chemical sensing and separation technologies (Gündüz et al., 2006).

Domino Friedel-Crafts Acylation/Annulation

The synthesis of 2,3-disubstituted chromen-4-one derivatives via a domino process involving internal alkynes and 2-methoxybenzoyl chlorides highlights a method for creating diverse organic compounds efficiently, which could be pivotal in pharmaceutical synthesis and organic chemistry research (Bam & Chalifoux, 2018).

Methanol Production from Aromatic Acids

The oxidation of trimethoxybenzoic acid by Pseudomonas putida, yielding methanol among other products, offers insights into microbial pathways for converting complex organic molecules into simpler ones, with implications for bioremediation and bioconversion processes (Donnelly & Dagley, 1980).

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-24(17-7-12-21(30-3)23(13-17)31-4)25(27)20-11-10-19(14-22(20)32-15)33-26(28)16-5-8-18(29-2)9-6-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWFPYPAHFNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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